6-Methylundec-5-ene

Descripción

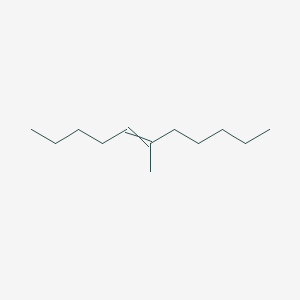

6-Methylundec-5-ene is an unsaturated hydrocarbon with the molecular formula C₁₂H₂₂, featuring a methyl branch at the 6th carbon and a double bond between carbons 5 and 4. This compound belongs to the family of alkenes, characterized by their reactivity in addition and polymerization reactions.

Propiedades

Número CAS |

83687-45-0 |

|---|---|

Fórmula molecular |

C12H24 |

Peso molecular |

168.32 g/mol |

Nombre IUPAC |

6-methylundec-5-ene |

InChI |

InChI=1S/C12H24/c1-4-6-8-10-12(3)11-9-7-5-2/h10H,4-9,11H2,1-3H3 |

Clave InChI |

LUBVTHCRLBKAPB-UHFFFAOYSA-N |

SMILES canónico |

CCCCCC(=CCCCC)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylundec-5-ene can be achieved through several methods. One common approach involves the use of alkenylation reactions, where an alkene is introduced into a precursor molecule. For instance, the compound can be synthesized by the reaction of 1-decene with methylmagnesium bromide under controlled conditions to introduce the methyl group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes are often employed to facilitate the alkenylation reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions

6-Methylundec-5-ene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated hydrocarbons.

Substitution: The double bond in this compound can participate in electrophilic addition reactions, where substituents are added to the carbon atoms of the double bond.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for hydrogenation reactions.

Substitution: Halogens (e.g., bromine, chlorine) and acids (e.g., hydrochloric acid) are typical reagents for electrophilic addition reactions.

Major Products Formed

Oxidation: Alcohols, ketones, and carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated alkanes and other substituted derivatives.

Aplicaciones Científicas De Investigación

6-Methylundec-5-ene has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound can be used in studies involving lipid metabolism and the synthesis of biologically active molecules.

Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, may involve this compound as a precursor.

Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents.

Mecanismo De Acción

The mechanism of action of 6-Methylundec-5-ene in chemical reactions involves the interaction of its double bond with various reagents. The molecular targets include the carbon atoms of the double bond, which can undergo addition, oxidation, or reduction reactions. The pathways involved depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

(a) 6-Methyl-(E)-3-undecene (CAS 74630-52-7)

- Structural Difference : The double bond is at position 3 instead of 3.

- Impact : Positional isomerism affects physical properties (e.g., boiling point) and reactivity. Alkenes with internal double bonds (e.g., 5-ene) are generally more stable than terminal analogs (e.g., 3-ene) due to hyperconjugation .

(b) (E)-6,10-Dimethylundec-5-en-2-one (CAS 689-66-7)

- Structural Difference : Contains a ketone group at position 2 and an additional methyl group at position 10.

- Impact: The ketone introduces polarity, increasing boiling point and solubility in polar solvents compared to this compound. The conjugated enone system (C=O and C=C) enhances reactivity in Michael addition or Diels-Alder reactions .

Functional Group Variants

(a) (4S,5S,6R,7S,E)-4-Hydroxy-6-methoxy-5,7-dimethylundec-9-en-2-one (Compound 14 in )

- Structural Difference : Hydroxy and methoxy substituents at positions 4 and 6, respectively, and a ketone at position 2.

- Impact : Increased hydrogen-bonding capacity and steric hindrance alter solubility and reduce volatility. The hydroxyl group enables participation in acid-base chemistry, unlike this compound.

(b) 5-Methylcyclopentadiene (CAS 96-38-8)

- Structural Difference : Cyclic diene with a methyl substituent.

- Impact : The cyclic structure confers rigidity and enhanced stability in coordination complexes compared to linear alkenes like this compound.

- Applications: Widely used in organometallic catalysis (e.g., ligand for transition metals), whereas this compound’s applications in this area remain speculative .

Physicochemical Properties (Inferred)

| Property | This compound | (E)-6,10-Dimethylundec-5-en-2-one | 5-Methylcyclopentadiene |

|---|---|---|---|

| Boiling Point | Moderate (~200°C*) | Higher (~250°C*) | Low (~100°C*) |

| Polarity | Low | High (due to ketone) | Low |

| Reactivity | Alkene addition | Enone reactions | Diene coordination |

| Applications | Catalysis (hypothetical) | Fragrances, pharmaceuticals | Organometallic catalysts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.